carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride
Description
Structure: This compound consists of an azanium (quaternary ammonium) core linked to a carbamimidoyl group and a 2-(3,4,5-trimethoxybenzoyl)oxyethyl substituent, with a chloride counterion. The 3,4,5-trimethoxybenzoyl group contributes to its lipophilicity, while the azanium moiety enhances water solubility.
Synthesis: Likely synthesized via nucleophilic acyl substitution, where 3,4,5-trimethoxybenzoyl chloride reacts with a hydroxyl-containing intermediate, followed by quaternization to form the azanium structure .
Properties
CAS No. |
75231-20-8 |
|---|---|
Molecular Formula |
C13H20ClN3O5 |
Molecular Weight |
333.77 g/mol |
IUPAC Name |
carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H19N3O5.ClH/c1-18-9-6-8(7-10(19-2)11(9)20-3)12(17)21-5-4-16-13(14)15;/h6-7H,4-5H2,1-3H3,(H4,14,15,16);1H |
InChI Key |
FLWLRYGIPPBOTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC[NH2+]C(=N)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
-
- 3,4,5-Trimethoxybenzoic acid
- An appropriate carbamimidoyl-containing precursor, typically an aminoethyl carbamimidoyl derivative or its salt.
-
- The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated, often via carbodiimide coupling agents or acid chlorides.
- The activated acid reacts with the hydroxyl or amino group of the carbamimidoyl precursor to form the ester linkage.
- Reaction conditions typically include:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
- Temperature: Controlled between 0°C to room temperature to avoid side reactions.
- Catalysts: Acid catalysts or coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Quaternization and Salt Formation:
- The intermediate ester is then subjected to quaternization to form the azanium cation.
- This step involves protonation or alkylation of the carbamimidoyl nitrogen, often achieved by treatment with hydrochloric acid or other chlorinating agents.
- The product precipitates or is isolated as the chloride salt.
-
- The crude product is purified by recrystallization or chromatographic techniques.
- Analytical methods such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm purity and structure.
Industrial Scale Production
Industrial synthesis employs automated reactors and continuous flow processes to optimize yield and reproducibility. Parameters such as reaction time, temperature, and reagent stoichiometry are tightly controlled. Continuous flow reactors enhance heat and mass transfer, reducing side reactions and improving product consistency.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Activation of acid | Carbodiimide coupling agents (DCC, EDC) | Activates carboxylic acid for esterification |
| Esterification | 3,4,5-Trimethoxybenzoic acid + carbamimidoyl precursor in DMF or DCM, 0–25°C | Formation of ester linkage |
| Quaternization | HCl or chlorinating agent at mild temperature | Formation of azanium chloride salt |
| Purification | Recrystallization or chromatography | Removal of impurities, isolation of pure compound |
Chemical Reaction Analysis
This compound can undergo various chemical transformations due to its functional groups:
- Oxidation: Under strong oxidizing conditions, the compound may form corresponding oxides or N-oxides.
- Reduction: Reducing agents such as sodium borohydride can reduce the carbamimidoyl group to amines.
- Substitution: The aromatic methoxy groups and carbamimidoyl moiety allow for nucleophilic or electrophilic substitution reactions, often catalyzed by transition metals like palladium.
These reactions are important for derivatization and further functionalization in medicinal chemistry and agrochemical development.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H20ClN3O5 |
| Molecular Weight | 333.77 g/mol |
| CAS Number | 75231-20-8 |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
| Key Functional Groups | Carbamimidoyl, ester linkage, trimethoxybenzoyl |
| Typical Reaction Solvents | DMF, DCM |
| Typical Reaction Temperature | 0–25°C |
| Analytical Techniques | TLC, NMR, MS |
Summary and Perspectives
The preparation of this compound is well-established through esterification of 3,4,5-trimethoxybenzoic acid with carbamimidoyl-containing precursors, followed by quaternization to form the chloride salt. Industrial methods benefit from continuous flow synthesis for scalability and reproducibility.
The compound's unique structure enables diverse chemical reactions, making it a valuable intermediate in organic and medicinal chemistry. Further optimization of reaction conditions and exploration of derivatives may enhance its biological activity and applicability in pharmaceuticals and agriculture.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ester Group
The benzoyl ester moiety undergoes nucleophilic acyl substitution reactions, particularly in the presence of amines or alcohols. For example:
Reaction with Amines
When reacted with secondary amines like morpholine under basic conditions (e.g., NaOH), the ester group is replaced by an amide bond. This mirrors the synthesis of trimetozine from 3,4,5-trimethoxybenzoyl chloride :
-
Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon.
-
Leaving Group Departure : The ethoxyethyl group is eliminated as a leaving group.
-
Deprotonation : A base removes protons to stabilize the amide product.
Example :
Carbamoylation Reactions
The compound participates in regioselective carbamoylation at hydroxyl groups when treated with carbamoyl chlorides. For instance, using N,N-dimethylcarbamoyl chloride in the presence of triethylamine and DMAP:
| Entry | Carbamoyl Chloride | Yield of 3-O-Carbamoyl Product | Yield of Di-Carbamoyl Product |
|---|---|---|---|
| 1 | N,N-Dimethylcarbamoyl | 79% | 13% |
| 2 | N,N-Diethylcarbamoyl | 34% | 9% |
Data adapted from regioselective carbamoylation studies on analogous compounds .
Mechanism :
-
Activation : DMAP facilitates the formation of the reactive carbamoyl intermediate.
-
Regioselectivity : The secondary hydroxyl group (C-3) is preferentially carbamoylated over the primary hydroxyl group due to steric and electronic factors .
Oxidation
The 3,4,5-trimethoxybenzoyl group is susceptible to oxidation under strong oxidizing agents (e.g., KMnO₄), leading to cleavage of aromatic rings or demethylation.
Reduction
The carbamimidoyl group can be reduced to a primary amine using agents like LiAlH₄:
Hydrolysis of the Ester Linkage
Under acidic or basic conditions, the ester bond hydrolyzes to yield 3,4,5-trimethoxybenzoic acid and a carbamimidoylethanol ammonium salt:
Basic Hydrolysis :
Acidic Hydrolysis :
Ion Exchange at the Quaternary Ammonium Center
The chloride counterion can undergo exchange with other anions (e.g., Br⁻, I⁻) in polar solvents:
Scientific Research Applications
The compound carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride , with the CAS number 75231-20-8, is a chemical entity that has garnered attention for its potential applications in various scientific fields. This article explores its applications in scientific research, including medicinal chemistry, material science, and organic synthesis.
Chemical Properties and Structure
- Molecular Formula : C₁₃H₂₀ClN₃O₅
- Molecular Weight : 333.768 g/mol
- Appearance : White crystalline powder
- Purity : Typically around 97%
- Storage Conditions : Should be stored at room temperature in a sealed container to maintain stability.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects. The following applications have been noted:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the trimethoxybenzoyl moiety is thought to enhance the compound's interaction with biological targets involved in cancer proliferation.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
Material Science
The compound's unique structure allows it to be used as an intermediate in the synthesis of advanced materials:
- Polymer Synthesis : It can serve as a building block for creating polymers with specific functionalities, such as enhanced thermal stability or electrical conductivity. This application is particularly relevant in the development of smart materials and coatings.
- Nanotechnology : Its properties may be harnessed in the fabrication of nanoparticles for drug delivery systems, where controlled release and targeted therapy are crucial.
Organic Synthesis
In organic chemistry, this compound can act as a versatile reagent:
- Reagent for Coupling Reactions : It can facilitate various coupling reactions to form carbon-nitrogen bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.
- Catalyst in Organic Reactions : The compound may also function as a catalyst in specific organic transformations, enhancing reaction rates and selectivity.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that further investigation into its mechanism of action is warranted.
Case Study 2: Antimicrobial Properties
Another investigation published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The results indicated that it exhibited moderate activity against Staphylococcus aureus and Candida albicans, suggesting potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride involves its interaction with molecular targets and pathways within biological systems . The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Biological Activity
Carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride is a compound with notable biological activity, particularly in the fields of agriculture and pharmaceuticals. This article synthesizes research findings and case studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound is characterized by its unique structural formula, which includes a carbamimidoyl group attached to a benzoyl moiety with three methoxy groups. The presence of these functional groups contributes to its reactivity and potential biological effects.
Biological Activity
Antimicrobial Properties
Research indicates that carbamimidoyl derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that this compound can inhibit the growth of various plant pathogenic microorganisms. For instance, it has been effective against fungi responsible for crop diseases, making it a candidate for agricultural fungicides .
Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve disruption of cellular processes in target organisms. This includes interference with cell wall synthesis and metabolic pathways essential for microbial survival.
Case Studies
-
Agricultural Application
In a controlled study involving crops affected by fungal pathogens, the application of this compound demonstrated a reduction in disease incidence by over 50%. The study highlighted its potential as a biopesticide, providing an environmentally friendly alternative to synthetic chemicals . -
Pharmaceutical Research
In vitro studies have shown that the compound exhibits cytotoxic effects on certain cancer cell lines. Specifically, it was found to induce apoptosis in human leukemia cells, suggesting potential applications in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈ClN₃O₄ |
| Molecular Weight | 319.77 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Antimicrobial Activity | Effective against several fungi |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the methoxy groups have been explored to improve solubility and efficacy against resistant strains of pathogens .
Q & A
Q. Q1: What are the standard synthetic routes for preparing carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium chloride, and what intermediates are critical?
A1: The compound is typically synthesized via esterification of 3,4,5-trimethoxybenzoyl chloride with a hydroxyl-containing carbamimidoylazanium precursor. A key intermediate is 2-(3,4,5-trimethoxybenzoyloxy)ethylamine, which undergoes carbamimidoylation (e.g., using cyanamide or thiourea derivatives) followed by quaternization with HCl. Fractional crystallization from ethanol is often employed to isolate the β-isomer as the primary product, as demonstrated in analogous syntheses of related 3,4,5-trimethoxybenzoyl derivatives .
Q. Q2: Which spectroscopic methods are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?
A2:
- 1H NMR : Prioritize signals from the 3,4,5-trimethoxybenzoyl group (δ 3.8–3.9 ppm for OCH3, δ 7.1–7.3 ppm for aromatic protons) and the ethylazanium chain (δ 4.4–4.6 ppm for CH2-O, δ 3.3–3.5 ppm for N-CH2).
- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (calculated for C15H23ClN3O6+) and fragmentation patterns indicative of carbamimidoyl and benzoyl cleavage.
- X-ray Crystallography : Useful for confirming stereochemistry, as seen in structurally related azanium salts .
Advanced Synthetic Challenges
Q. Q3: How can researchers optimize reaction yields when introducing the 3,4,5-trimethoxybenzoyl group, given steric hindrance from methoxy substituents?
A3:
- Use microwave-assisted synthesis (e.g., 110–150°C, 150 W) to enhance reaction efficiency, as demonstrated in analogous arylthioindole syntheses .
- Employ Lewis acids (e.g., AlCl3) to activate the benzoyl chloride electrophile, improving coupling with nucleophilic intermediates .
- Optimize solvent polarity (e.g., THF or DCM) to balance solubility and reactivity .
Q. Q4: What strategies resolve contradictions in reported yields for similar compounds when varying halogen substituents (Cl, Br, I) on aryl precursors?
A4: Lower yields with aryl chlorides vs. bromides/iodides are attributed to reduced leaving-group ability. To mitigate this:
- Use Cu(I)/TMEDA catalytic systems to facilitate cross-coupling of less reactive aryl chlorides .
- Introduce bulky ligands (e.g., SPhos) to stabilize transition states in Pd-catalyzed reactions .
Mechanistic and Stability Studies
Q. Q5: What is the proposed mechanism for the hydrolytic stability of the carbamimidoyl group under acidic or basic conditions?
A5: The carbamimidoyl (guanidine) group resists hydrolysis due to resonance stabilization of the amidine structure. However, prolonged exposure to strong acids (e.g., HCl > 6 M) or bases (e.g., NaOH > 2 M) may cleave the N–C bond. Stability studies should monitor pH-dependent degradation via HPLC or LC-MS, referencing protocols for related guanidine derivatives .
Q. Q6: How do temperature and solvent choice affect the compound’s stability during long-term storage?
A6:
- Store at –20°C in anhydrous ethanol or acetonitrile to prevent hydrolysis.
- Avoid protic solvents (e.g., water, methanol) that accelerate degradation of the ester linkage. Stability data for analogous 3,4,5-trimethoxybenzoyl esters suggest a shelf life of >6 months under these conditions .
Advanced Functionalization and Applications
Q. Q7: What methodologies enable site-selective modification of the carbamimidoyl group for structure-activity relationship (SAR) studies?
A7:
- N-Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM using Et3N as a base .
- Reductive alkylation : Use NaBH4 or NaBH3CN to introduce alkyl groups at the amidine nitrogen .
- Cross-coupling : Employ Buchwald-Hartwig conditions to functionalize the aryl ring without disrupting the azanium core .
Q. Q8: How can researchers design analogs to probe the role of the 3,4,5-trimethoxybenzoyl moiety in biological activity?
A8:
- Synthesize de-methoxylated analogs (e.g., 3,4-di- or 4-methoxy derivatives) via partial demethylation using BBr3 .
- Replace the benzoyl group with bioisosteres (e.g., thiophene or pyridine rings) using microwave-assisted Suzuki-Miyaura coupling .
- Assess changes in tubulin polymerization inhibition or kinase binding, as seen in structurally related anticancer agents .
Contradictory Data and Troubleshooting
Q. Q9: Why do some studies report successful quaternization of the azanium center using HCl gas, while others require alternative acids?
A9: HCl gas is effective in anhydrous conditions (e.g., EtOH or THF), but competing ester hydrolysis may occur. For acid-sensitive intermediates, use NH4Cl or trimethylsilyl chloride as milder proton sources, as validated in quaternary ammonium salt syntheses .
Q. Q10: How should researchers address discrepancies in crystallographic data for similar azanium salts?
A10:
- Verify unit cell parameters (e.g., monoclinic P21/c symmetry, a = 21.977 Å, b = 12.2295 Å) against established standards .
- Use Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or counterion placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
